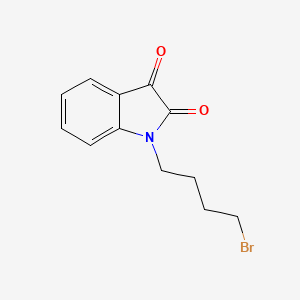
1-(4-Bromobutyl)isatin
Cat. No. B8786636
M. Wt: 282.13 g/mol
InChI Key: YVKQIZORCPVLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04382934
Procedure details


To a solution of isatin (7.35 g) in N,N-dimethylformamide (70 ml) was added potassium tert-butoxide (6.98 g) under cooling at 5° C., and the reaction mixture was stirred for 10 minutes at the same temperature. To the mixture was added dropwise a solution of 1,4-dibromobutane (54 g) in N,N-dimethylformamide (25 ml), and stirred for an hour at 18° C. The reaction mixture was poured into ice-water, and extracted with chloroform. The extracts were combined, washed with water and evaporated. After addition of n-hexane (200 ml) to the residue, the solvent was decanted and then to the residue was added chloroform (20 ml). The mixture was filtered to remove insoluble substances and the filtrate was subjected to column chromatography on silica gel (50 g), eluted with chloroform. The fractions containing the object compound were collected, and concentrated to give dark red oil of 1-(4-bromobutyl)isatin (7.52 g).





[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].CC(C)([O-])C.[K+].[Br:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>CN(C)C=O>[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.35 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
6.98 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 10 minutes at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an hour at 18° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of n-hexane (200 ml) to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the residue was added chloroform (20 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble substances
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the object compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCN1C(=O)C(=O)C2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.52 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
